N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
Overview
Description
N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methylamine.
Reaction: The key step involves the alkylation of pyrrolidine with methylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Continuous Flow Synthesis: This technique allows for the continuous production of the compound, improving efficiency and yield.
Automated Synthesis: Utilizing automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the nervous system, modulating their activity.
Influence Neurotransmitter Release: It may affect the release of neurotransmitters, thereby altering neuronal communication.
Pathways Involved: The compound is involved in pathways related to neurotransmission and signal transduction.
Comparison with Similar Compounds
N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride can be compared with other similar compounds, such as:
N-Methylpyrrolidine: Similar in structure but lacks the additional methyl group on the nitrogen atom.
N-Methyl-2-pyrrolidinemethanamine: Another related compound with slight structural differences.
N-Methyl-1-pyrrolidinylmethanamine: Shares a similar core structure but differs in the positioning of functional groups.
Properties
IUPAC Name |
N-methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGCIWTAHNSAU-XCUBXKJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCN1C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402789-42-6 | |
Record name | methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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